1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Description
The compound 1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (molecular formula: C₁₈H₂₃BF₂N₂O₂, molecular weight: 348.2) is a pyrazole-based organoboron derivative. Its structure features:
- A 3,5-dimethylpyrazole core.
- A 2,5-difluorophenylmethyl substituent at the 1-position.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position.
This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions (due to the boronate group) and medicinal chemistry (fluorinated aromatic moieties enhance bioavailability and target binding) .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-9-14(20)7-8-15(13)21/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNJVUQKWDZWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=CC(=C3)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via the formation of the pyrazole core bearing the boronate ester group, followed by coupling with a suitably functionalized difluorobenzyl halide or aryl halide. The key step is a palladium-catalyzed cross-coupling reaction using boronate esters and halogenated aromatic compounds in the presence of bases, solvents, and ligands that facilitate the reaction.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The most commonly reported method involves the Suzuki-Miyaura coupling of 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a 2,5-difluorobenzyl halide or related aryl halide derivatives.
Typical reaction conditions include:
- Catalysts:
- [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
- PdCl2(DPPF)-DCM complex
- 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride (PEPPSI-IPr)
- Bases: Potassium carbonate, potassium phosphate, cesium carbonate
- Solvents: 1,4-dioxane, water mixtures; 1,2-dimethoxyethane (DME); dimethylformamide (DMF)
- Temperature: 90–130 °C
- Time: 0.5–2 hours
- Atmosphere: Inert (nitrogen or argon)
- Additional techniques: Microwave irradiation to enhance reaction rates and yields
Detailed Experimental Procedures and Yields
Mechanistic Insights and Reaction Optimization
- Catalyst selection is crucial: Pd(dppf)Cl2 and PEPPSI-IPr are effective for coupling pyrazole boronate esters with aryl halides.
- Base choice impacts yield and reaction rate: potassium carbonate and cesium carbonate are preferred for their strong basicity and solubility in aqueous-organic solvents.
- Solvent systems combining 1,4-dioxane with water or DME/water mixtures facilitate the reaction by improving solubility and catalyst activity.
- Microwave irradiation significantly reduces reaction times and can improve yields.
- Inert atmosphere (nitrogen or argon) prevents catalyst deactivation by oxygen.
Example of a Specific Preparation Step
A representative preparation involves:
- Mixing 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.25 mmol), potassium carbonate (0.7 mmol), and Pd(dppf)Cl2 (0.035 mmol) in 1,4-dioxane (2 mL) and water (0.5 mL).
- Stirring the mixture at 120 °C for 1 hour under nitrogen.
- Cooling, filtering, concentrating, and purifying by preparative thin-layer chromatography.
- Yield: 48% of the coupled product as a red oil.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, PdCl2(DPPF)-DCM, PEPPSI-IPr | Palladium complexes with phosphine ligands |
| Base | K2CO3, K3PO4, Cs2CO3, Na2CO3 | Strong bases to deprotonate and activate boronate ester |
| Solvent | 1,4-dioxane/H2O, DME/H2O, DMF | Mixed aqueous-organic solvents preferred |
| Temperature | 90–130 °C | Elevated temperature promotes coupling |
| Time | 0.5–2 hours | Microwave irradiation shortens time |
| Atmosphere | Nitrogen or argon | Prevent catalyst oxidation |
| Purification | Preparative TLC, preparative HPLC, LCMS | Ensures product purity |
Additional Notes
- The pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is stable under these conditions and enables efficient Suzuki coupling.
- The difluorophenylmethyl substituent is introduced via coupling with the corresponding halide derivative.
- The presence of fluorine atoms enhances the compound's electronic properties, useful in medicinal chemistry applications.
- Reported yields vary from moderate (19%) to good (48%), depending on substrate and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity, while the dioxaborolane moiety can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares the target compound with structurally similar analogues (data extracted from referenced evidence):
Biological Activity
1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action and therapeutic potential based on available literature.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyrazole core substituted with a difluorophenyl group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In one study, compounds similar to this compound were evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values demonstrated that these compounds could inhibit the growth of pathogens effectively. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Target Compound | C. albicans | 8 |
Anti-inflammatory Activity
The pyrazole scaffold is known for its anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines. For instance, in a study involving lipopolysaccharide-stimulated macrophages, the compound reduced TNF-alpha and IL-6 levels significantly.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. A recent investigation into its effects on cancer cell lines revealed that it induces apoptosis in specific tumor types through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 10 | Apoptosis induction |
Research Findings and Case Studies
Several case studies have highlighted the biological activities of compounds within the same class as this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives and found that those with electron-withdrawing groups exhibited enhanced activity against multidrug-resistant strains.
- Inflammation Models : In vivo models demonstrated that pyrazoles could significantly reduce edema in carrageenan-induced paw edema tests.
- Cancer Research : A study in Cancer Letters reported on a series of pyrazole derivatives showing selective cytotoxicity towards cancer cells while sparing normal cells.
Q & A
Q. What are the key synthetic routes for preparing this compound, and what analytical methods are critical for validating its purity and structure?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form C–C bonds with halogenated aryl partners . Post-synthesis, purity validation requires HPLC (≥97% purity threshold) and structural confirmation via FT-IR (to identify functional groups like B–O stretching at ~1350 cm⁻¹) and NMR (e.g., ¹H and ¹³C for substituent integration and coupling patterns). Mass spectrometry (MS) confirms molecular weight (e.g., calculated 270.14 g/mol vs. observed ).
Q. How does the difluorophenyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The 2,5-difluorophenyl group introduces electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilicity at the boron center. Cyclic voltammetry can quantify redox potentials, while DFT calculations (e.g., HOMO-LUMO gaps) model electronic distributions . Substituent effects on Suzuki coupling efficiency can be tested by varying reaction solvents (e.g., THF vs. DMF) and catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
Q. What are the standard protocols for handling and storing this boron-containing compound to prevent hydrolysis?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Use anhydrous solvents (e.g., THF, toluene) for reactions. Monitor hydrolysis via ¹¹B NMR (appearance of boronic acid peaks at δ ~30 ppm) and mitigate by adding stabilizers like 1,2-dimethoxyethane .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict this compound’s bioactivity or interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites . Molecular docking (e.g., AutoDock Vina) screens against protein targets (e.g., kinases) using PyMOL for visualization. Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally analogous pyrazole-boronic esters?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Conduct dose-response studies across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled variables. Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with literature values . Cross-reference with SAR studies on fluorophenyl substituent positioning .
Q. How can reaction conditions be optimized for regioselective functionalization of the pyrazole ring?
Q. What advanced spectroscopic techniques characterize boron-centered reactivity in catalytic applications?
- Methodological Answer : ¹¹B NMR tracks boron coordination changes (e.g., trigonal planar vs. tetrahedral geometry). X-ray Absorption Spectroscopy (XAS) at the B K-edge probes electronic transitions. Pair with X-ray crystallography to resolve bond lengths (e.g., B–C vs. B–O distances) in single crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
